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S-Tetrahydro-2H-pyran-4-YL ethanethioate

Cat. No.: B8573453
M. Wt: 160.24 g/mol
InChI Key: BYUNVFSCFPTRBA-UHFFFAOYSA-N
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Description

Contextualization within Thioester Chemistry and Tetrahydropyran (B127337) Derivatives

S-Tetrahydro-2H-pyran-4-YL ethanethioate is a molecule that marries two important classes of organic compounds: thioesters and tetrahydropyran derivatives. Thioesters, characterized by the R-C(=O)-S-R' functional group, are sulfur analogs of esters and play a crucial role in various biochemical processes, most notably in the form of acetyl-CoA. In organic synthesis, they are valued as versatile intermediates.

The tetrahydropyran (THP) moiety is a saturated six-membered heterocycle containing an oxygen atom. This structural motif is prevalent in a wide array of natural products, including many carbohydrates, and is also utilized in medicinal chemistry due to its favorable pharmacokinetic properties. nih.govresearchgate.net Tetrahydropyran derivatives have been investigated for a range of biological activities, including as antiviral agents, such as in HIV protease inhibitors, and anti-inflammatory compounds. nih.govwjpsonline.com The combination of a thioester group with a tetrahydropyran ring in this compound suggests a compound with potential for unique chemical reactivity and unexplored biological relevance.

Historical Perspectives on Synthetic Methodologies for Related Chemical Structures

While specific synthetic routes to this compound are not documented, a rich history of synthetic methodologies for both thioesters and tetrahydropyran derivatives provides a clear blueprint for its potential preparation. The synthesis would logically start from tetrahydro-2H-pyran-4-ol, a readily available secondary alcohol. The conversion of a secondary alcohol to a thioacetate (B1230152) is a well-established transformation in organic chemistry.

Historically, one of the most prominent methods for achieving such a conversion with stereochemical control is the Mitsunobu reaction . Discovered by Oyo Mitsunobu, this reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and thioesters, with a characteristic inversion of stereochemistry. organic-chemistry.orgmissouri.eduwikipedia.org The reaction typically employs a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a thiol acid, in this case, thioacetic acid. thermofisher.comgoogle.com

The general mechanism of the Mitsunobu reaction involves the formation of an oxyphosphonium salt from the alcohol and the phosphine/azodicarboxylate adduct, which then undergoes an SN2 displacement by the nucleophile. missouri.edu This process is highly reliable for inverting the stereocenter of chiral secondary alcohols.

Beyond the Mitsunobu reaction, other methods for the preparation of thioacetates from alcohols have been developed. These include the conversion of the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with a thioacetate salt. rsc.org More recent protocols have explored direct thioesterification of alcohols with thioacetic acid under acidic conditions. nih.gov

The synthesis of the tetrahydropyran ring itself is also a mature field of study, with numerous methods available for constructing this heterocycle. mdpi.comorganic-chemistry.org These include intramolecular cyclizations of hydroxy-olefins, hetero-Diels-Alder reactions, and Prins cyclizations. mdpi.comorganic-chemistry.org

Reaction Reagents Key Features
Mitsunobu ReactionTriphenylphosphine, Diethyl azodicarboxylate (DEAD), Thioacetic acidInversion of stereochemistry at the alcohol center. organic-chemistry.orgmissouri.edu
Mesylation and Nucleophilic SubstitutionMethanesulfonyl chloride, Triethylamine, followed by Potassium thioacetateTwo-step process, reliable for a range of substrates. rsc.org
Acid-Catalyzed ThioesterificationThioacetic acid, Tetrafluoroboric acidDirect conversion, suitable for benzylic and allylic alcohols. nih.gov

Current Academic Research Gaps and Opportunities Pertaining to this compound

The most significant research gap concerning this compound is the apparent lack of its synthesis and characterization in the scientific literature. This presents a clear opportunity for foundational research. The synthesis, achievable through established methods like the Mitsunobu reaction applied to tetrahydro-2H-pyran-4-ol, would provide a novel compound for further study.

A key area of opportunity lies in the exploration of its potential biological activity. Given that various tetrahydropyran derivatives exhibit significant pharmacological properties, it is plausible that this compound could possess interesting biological effects. nih.govresearchgate.netwjpsonline.com Screening this compound for antimicrobial, antiviral, or anticancer activity could yield valuable results.

Furthermore, the chemical reactivity of this compound is another avenue for investigation. The thioester functionality can serve as a linchpin for various chemical transformations, including hydrolysis to the corresponding thiol (tetrahydro-2H-pyran-4-thiol), which itself is a potentially useful building block. The presence of the tetrahydropyran ring could influence the reactivity of the thioester and vice versa, leading to interesting chemical phenomena.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2S B8573453 S-Tetrahydro-2H-pyran-4-YL ethanethioate

Properties

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

S-(oxan-4-yl) ethanethioate

InChI

InChI=1S/C7H12O2S/c1-6(8)10-7-2-4-9-5-3-7/h7H,2-5H2,1H3

InChI Key

BYUNVFSCFPTRBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCOCC1

Origin of Product

United States

Synthetic Methodologies and Routes to S Tetrahydro 2h Pyran 4 Yl Ethanethioate

Established Synthetic Pathways for S-Tetrahydro-2H-pyran-4-YL Ethanethioate

Traditional methods for thioester synthesis are well-documented and provide reliable routes to this compound. These pathways typically involve the reaction of a thiol with a carboxylic acid derivative. researchgate.net

A common and direct method for the synthesis of this compound is through a nucleophilic substitution reaction. This approach involves the displacement of a leaving group on the tetrahydropyran (B127337) ring by a thioacetate (B1230152) anion. For instance, thioacetate esters are frequently prepared by the alkylation of potassium thioacetate with a suitable halide. wikipedia.org In this specific synthesis, 4-chlorotetrahydropyran (B167756) serves as the electrophile, and potassium ethanethioate provides the nucleophilic thioacetate anion.

The reaction proceeds via an SN2 mechanism, where the sulfur atom of the thioacetate anion attacks the carbon atom bearing the chlorine atom on the tetrahydropyran ring, leading to the formation of the desired thioester and potassium chloride as a byproduct. This method is often favored for its simplicity and the ready availability of the starting materials. wikipedia.org Potassium thioacetate is a commonly used reagent for preparing thioacetate esters and other related derivatives. chemicalbook.com

Table 1: Reaction Parameters for Nucleophilic Substitution

Reactant 1Reactant 2SolventProduct
4-chlorotetrahydropyranPotassium ethanethioateDMF or AcetoneThis compound

Besides direct nucleophilic substitution with thioacetate salts, other methods can be utilized for the formation of thioesters. One notable alternative is the Mitsunobu reaction, which allows for the conversion of an alcohol, such as tetrahydro-2H-pyran-4-ol, to a thioester using thioacetic acid. wikipedia.org This reaction typically employs a phosphine (B1218219) reagent and an azodicarboxylate.

Another strategy involves the condensation of a thiol and a carboxylic acid using a dehydrating agent. wikipedia.org In the context of this compound, this would involve the reaction of tetrahydro-2H-pyran-4-thiol with acetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net Acid anhydrides can also react with thiols in the presence of a base to form thioesters. wikipedia.org

Development of Novel and Sustainable Methodologies for this compound Synthesis

Recent research in organic synthesis has emphasized the development of more sustainable and environmentally friendly methods. For thioester synthesis, this includes the use of greener solvents and safer coupling reagents. wikipedia.org For instance, the use of the safer coupling reagent T3P and the greener solvent cyclopentanone (B42830) has been reported for thioester synthesis. wikipedia.org The direct reaction of tertiary thioamides with alkyl halides in water represents another highly efficient and green approach to thioesters. rsc.org Furthermore, the use of reusable and environmentally safe catalysts, such as magnetite (Fe3O4), for the direct synthesis of thioesters from thiols and aldehydes has been developed. researchgate.net While not specific to this compound, these sustainable methodologies could potentially be adapted for its synthesis. The broader field is also exploring biocatalytic preparations of thioesters, which offer an environmentally benign alternative to traditional chemical synthesis. researchgate.net

Optimization of Reaction Parameters and Yields for this compound Production

The efficiency of any synthetic route to this compound can be enhanced by optimizing various reaction parameters. Key factors that influence the yield and purity of the product include the choice of solvent, reaction temperature, and the nature of the catalyst or reagents used.

For nucleophilic substitution reactions, the solvent plays a crucial role. Polar aprotic solvents like DMF are often effective. In some cases, reactions can be performed in water with the aid of a phase-transfer catalyst like hexadecyltrimethylammonium bromide (HTAB). rsc.org The reaction temperature is another critical parameter that needs to be controlled to minimize side reactions and maximize the yield of the desired thioester.

Table 2: Hypothetical Optimization of Thioester Synthesis

EntrySolventCatalystTemperature (°C)Yield (%)
1AcetoneNone5675
2DMFNone9588
3WaterHTAB9592
4ToluenePd(dba)211085

This table is for illustrative purposes and does not represent actual experimental data.

Isolation and Purification Techniques for this compound

After the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Standard laboratory procedures are typically employed for this purpose. The reaction mixture is often first worked up by quenching the reaction and then extracting the product into an organic solvent. The organic layer is then washed to remove any water-soluble impurities.

For many thioesters, which are liquid at room temperature, distillation is a common purification method. researchgate.net Column chromatography is another widely used technique for purifying thioesters. nih.gov The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is critical for achieving effective separation of the desired product from any unreacted starting materials or byproducts. The purity of the final compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry. rsc.org

Chemical Reactivity and Transformations of S Tetrahydro 2h Pyran 4 Yl Ethanethioate

Hydrolysis and Thioester Cleavage Reactions of S-Tetrahydro-2H-pyran-4-YL Ethanethioate

The thioester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the carbon-sulfur bond. This transformation can be catalyzed by either acid or base and results in the formation of acetic acid and tetrahydro-2H-pyran-4-thiol.

Under acidic conditions, the carbonyl oxygen of the thioester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by a water molecule. pearson.comchemistrysteps.com The subsequent loss of the thiol leaving group yields the carboxylic acid.

Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. pearson.comchemistrysteps.com This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com

Thioester hydrolysis is a thermodynamically favorable process. libretexts.org The standard free energy of hydrolysis for a thioester is more negative than that of a typical oxygen ester, indicating a greater driving force for the reaction. stackexchange.com This enhanced reactivity is attributed to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate anion. stackexchange.com The stability of thioesters is pH-dependent; they are more stable in acidic to neutral conditions and undergo faster hydrolysis at alkaline pH. nih.gov

Table 1: Products of Hydrolysis of this compound

ConditionReactantsProducts
Acid-CatalyzedThis compound, H₂O, H⁺Acetic acid, Tetrahydro-2H-pyran-4-thiol
Base-CatalyzedThis compound, H₂O, OH⁻Acetate, Tetrahydro-2H-pyran-4-thiol

Nucleophilic Additions and Substitutions Involving the Thioester Moiety of this compound

The carbonyl carbon of the thioester in this compound is highly electrophilic, making it a prime target for a variety of nucleophiles. stackexchange.com Thioesters are more reactive towards nucleophiles than their oxygen ester counterparts due to less significant resonance stabilization between the sulfur atom and the carbonyl group. stackexchange.comnih.gov This makes them excellent acylating agents. stackexchange.com

Common nucleophilic acyl substitution reactions involving this compound would include:

Aminolysis: Reaction with amines to form amides (N-substituted acetamides) and tetrahydro-2H-pyran-4-thiol.

Alcoholysis: Reaction with alcohols to form esters (acetates) and tetrahydro-2H-pyran-4-thiol. This conversion of a thioester to an ester is an energetically favorable process. libretexts.org

Thiolysis: Reaction with other thiols, leading to a thiol-thioester exchange or transthioesterification, where the acyl group is transferred from one thiol to another. libretexts.orglibretexts.org

These reactions are fundamental in both synthetic organic chemistry and biological systems, where thioesters like acetyl-CoA are key intermediates in acyl transfer reactions. libretexts.orglibretexts.org The reaction rate is influenced by the nucleophilicity of the attacking species and the pH of the medium, which can affect the protonation state of the nucleophile. researchgate.net

Table 2: Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct (Acyl Group)Product (Leaving Group)
AmineR-NH₂N-R-acetamideTetrahydro-2H-pyran-4-thiol
AlcoholR-OHR-acetateTetrahydro-2H-pyran-4-thiol
ThiolR-SHS-R-ethanethioateTetrahydro-2H-pyran-4-thiol

Electrophilic Reactions and Functionalization of the Tetrahydropyran (B127337) Ring System in this compound

The tetrahydropyran (THP) ring is a saturated ether and is generally unreactive towards electrophiles under mild conditions. wikipedia.org However, under strong acidic conditions, the ether oxygen can be protonated, activating the ring for cleavage or rearrangement reactions. rsc.org

Functionalization of the THP ring typically requires harsh conditions or specific synthetic strategies that build the desired functionality into the ring during its synthesis. nih.govnih.govorganic-chemistry.org Direct electrophilic substitution on the carbon atoms of the saturated THP ring is not a common transformation. Reactions such as the Prins cyclization are used to construct substituted THP rings from homoallylic alcohols and aldehydes, highlighting that the ring is often built with substituents in place rather than functionalized post-synthesis. nih.gov In the context of this compound, electrophilic reactions would likely lead to ring-opening rather than simple substitution, especially if strong Lewis or Brønsted acids are employed. nih.gov

Reductions and Oxidations of this compound

The thioester group and the sulfur atom of this compound can undergo both reduction and oxidation reactions.

Reductions: The thioester functional group can be reduced to either an aldehyde or a primary alcohol.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the thioester to two alcohol products after workup: ethanol (B145695) (from the acetyl group) and tetrahydro-2H-pyran-4-thiol (from the thiol portion, though it would exist as a thiolate initially). More selectively, catalytic hydrogenation using specific catalysts, such as certain ruthenium complexes, can reduce thioesters to the corresponding alcohols and thiols under hydrogen gas. nih.gov

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydrides or under specific reaction conditions.

Oxidations: The sulfur atom in the thioester is susceptible to oxidation.

Mild oxidation of the corresponding thiol (tetrahydro-2H-pyran-4-thiol, obtained after hydrolysis or reduction) with reagents like iodine (I₂) would lead to the formation of a disulfide. masterorganicchemistry.comyoutube.com

Stronger oxidizing agents, such as peroxy acids (e.g., m-CPBA), could potentially oxidize the sulfur atom of the thioester directly to a sulfoxide (B87167) or sulfone, although this is a less common transformation compared to the oxidation of thiols or sulfides. masterorganicchemistry.com

Table 3: Reduction and Oxidation Reactions

Reaction TypeReagentFunctional Group TargetedPrimary Product(s)
ReductionCatalytic Hydrogenation (H₂)ThioesterEthanol, Tetrahydro-2H-pyran-4-thiol
Oxidation (of corresponding thiol)Iodine (I₂)Thiol (-SH)Bis(tetrahydro-2H-pyran-4-yl) disulfide

Rearrangement Reactions and Pericyclic Transformations of this compound

Saturated systems like the tetrahydropyran ring and the simple ethanethioate group are not typically prone to rearrangement or pericyclic reactions under standard conditions. Such reactions usually require specific structural features like unsaturation or strained rings that are absent in this compound.

While rearrangements like the oxonia-Cope rearrangement are known in the synthesis of tetrahydropyran systems, they involve unsaturated precursors and specific reaction pathways not directly applicable to the saturated target molecule. nih.gov Similarly, pericyclic reactions such as the Diels-Alder reaction require conjugated diene and dienophile systems, which are not present. Therefore, this compound is expected to be stable with respect to intramolecular rearrangements and pericyclic transformations.

Functional Group Interconversions of this compound

The thioester moiety is a versatile functional group that can be readily converted into a range of other carboxylic acid derivatives. rsc.orgresearchgate.net This makes this compound a useful intermediate for accessing other tetrahydropyran-4-substituted compounds.

Key interconversions include:

Conversion to Esters: As mentioned in section 3.2, reaction with an alcohol (alcoholysis) under either acid or base catalysis converts the thioester to an ester. wikipedia.org

Conversion to Amides: Reaction with ammonia (B1221849) or a primary/secondary amine (aminolysis) yields the corresponding amide.

Conversion to Carboxylic Acids: Hydrolysis, as detailed in section 3.1, converts the thioester to a carboxylic acid (acetic acid) and the corresponding thiol. wikipedia.orgorganic-chemistry.org

Conversion to Ketones: Reaction with organometallic reagents like organocuprates (Gilman reagents) can convert the thioester into a ketone. The use of thioesters in an oxy-Michael cyclization has been shown to form substituted tetrahydropyrans, demonstrating their utility as electrophiles in C-C bond formation. whiterose.ac.uk

These transformations leverage the high reactivity of the thioester group, allowing for its replacement with other functionalities under relatively mild conditions. rsc.org

Table 4: Functional Group Interconversions from the Thioester Moiety

Target Functional GroupReagent TypeResulting Compound Class
EsterAlcohol (R'OH)R'-acetate
AmideAmine (R'₂NH)N,N-R'₂-acetamide
Carboxylic AcidWater (H₂O)Acetic Acid
KetoneOrganocuprate (R'₂CuLi)R'-methyl ketone

Mechanistic Investigations of Reactions Involving S Tetrahydro 2h Pyran 4 Yl Ethanethioate

Elucidation of Reaction Pathways and Energy Landscapes for S-Tetrahydro-2H-pyran-4-YL Ethanethioate Transformations

The primary transformations of thioesters like this compound involve nucleophilic acyl substitution. Key reaction pathways include hydrolysis, aminolysis, and thiol-thioester exchange. These reactions predominantly proceed through a stepwise mechanism involving a tetrahedral intermediate. tandfonline.com

Hydrolysis: In the presence of water, the thioester can be hydrolyzed to yield ethanethioic acid and tetrahydro-2H-pyran-4-ol. This reaction can be catalyzed by acid or base. The generally accepted pathway involves the nucleophilic attack of water (or a hydroxide (B78521) ion) on the electrophilic carbonyl carbon of the thioester. This forms a transient tetrahedral intermediate, which then collapses, expelling the thiolate (tetrahydro-2H-pyran-4-thiolate) as the leaving group.

Thiol-Thioester Exchange: This is a characteristic reaction of thioesters where an external thiol or thiolate acts as the nucleophile. harvard.edunih.gov The reaction proceeds via a similar tetrahedral intermediate, resulting in the formation of a new thioester and the release of tetrahydro-2H-pyran-4-thiol. This exchange is often significantly faster than hydrolysis, especially under neutral or slightly acidic conditions. nih.gov

Computational studies on simpler thioesters, such as methyl thioacetate (B1230152), have been used to model the energy landscapes of these transformations. acs.org These studies calculate the relative energies of reactants, transition states, intermediates, and products. The calculations confirm that the reaction proceeds through a high-energy tetrahedral intermediate, and the activation energy for this step is rate-determining. The tetrahydropyran (B127337) ring is generally considered a non-reactive saturated heterocycle in this context and is unlikely to directly participate in the reaction mechanism, though its steric bulk could influence the rate of nucleophilic attack.

Kinetic Studies and Determination of Rate Laws for this compound Reactivity

The general rate equation for hydrolysis is: Rate = (kₐ[H⁺] + kₑ[OH⁻] + kₙ) [Thioester]

The rate constants for these pathways have been determined experimentally for various model thioesters. nih.govresearchgate.net For example, studies on S-methyl thioacetate provide a useful reference for the expected reactivity of an alkyl thioester. nih.gov These experiments demonstrate that hydrolysis is typically slow at neutral pH but accelerates significantly in acidic or, more dramatically, in basic conditions. harvard.edu

Table 1: Representative Hydrolysis Rate Constants for a Model Alkyl Thioester (S-Methyl Thioacetate) in Water This data is for a model compound to illustrate typical kinetic parameters for an alkyl thioester.

Rate ConstantDescriptionValue (M⁻¹s⁻¹)
kₐ Acid-mediated hydrolysis1.5 x 10⁻⁵
kₑ Base-mediated hydrolysis1.6 x 10⁻¹
kₙ pH-independent hydrolysis3.6 x 10⁻⁸ s⁻¹

Source: Data derived from studies on S-methyl thioacetate. nih.govresearchgate.net

Thiol-thioester exchange follows second-order kinetics, being first order in both the thioester and the nucleophilic thiolate. nih.gov Kinetic studies confirm that under appropriate conditions (e.g., neutral pH, presence of a thiol), the rate of thiol-thioester exchange can surpass the rate of hydrolysis by several orders of magnitude. nih.gov

Identification of Reaction Intermediates and Transition States in this compound Chemistry

The mechanism of nucleophilic acyl substitution at a thioester carbonyl is characterized by distinct intermediates and transition states. solubilityofthings.com

Reaction Intermediates: The key species in these reactions is the tetrahedral intermediate. tandfonline.com This is a relatively short-lived but distinct chemical species where the originally sp²-hybridized carbonyl carbon becomes sp³-hybridized, with bonds to the oxygen, the original alkyl group (from the ethanethioate part), the sulfur, and the incoming nucleophile. Unlike transition states, intermediates occupy a local energy minimum on the reaction coordinate. solubilityofthings.com In biological systems, such thioester intermediates are common, for example, in the form of acetyl-CoA. wikipedia.orgyoutube.com

Transition States: A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. solubilityofthings.com It is a fleeting arrangement of atoms (existing for less than a picosecond) and cannot be isolated or directly observed. solubilityofthings.com For thioester reactions, there are two principal transition states: one leading to the formation of the tetrahedral intermediate and one leading to its breakdown. Computational analyses on model systems like methyl thioacetate have been performed to understand the geometry and energetics of these transition states. acs.org These studies indicate that thioesters are more reactive than their oxygen-based ester counterparts toward soft nucleophiles (like amines or carbanions) due to differences in transition state stabilization. acs.org

Role of Solvents, Catalysts, and Additives in Modulating this compound Reactivity

The reaction environment critically influences the reactivity of thioesters.

Catalysts: As discussed, acids and bases are common catalysts for thioester hydrolysis. harvard.edu

Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a weak nucleophile like water.

Base Catalysis: A base (e.g., hydroxide) is a much stronger nucleophile than water, leading to a significantly faster rate of attack on the carbonyl carbon.

Additives: Other chemical agents can modulate reactivity. For example, phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) have been shown to accelerate the hydrolysis of thioesters. nih.gov The proposed mechanism involves the nucleophilic attack of the phosphine (B1218219) on the thioester to form an acyl-phosphonium species, which is highly susceptible to hydrolysis. nih.gov In synthetic applications, various coupling agents and catalysts are used to facilitate the formation of thioesters from carboxylic acids and thiols. wikipedia.org Similarly, specific catalysts can be employed to promote reactions of the tetrahydropyran ring, though these are typically harsher conditions than those required for thioester transformations. organic-chemistry.orgrsc.org

Theoretical and Computational Chemistry Approaches to S Tetrahydro 2h Pyran 4 Yl Ethanethioate

Quantum Chemical Calculations on the Electronic Structure and Reactivity of S-Tetrahydro-2H-pyran-4-YL Ethanethioate

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of a molecule. For this compound, methods like Density Functional Theory (DFT) would be highly suitable. whiterose.ac.uk Functionals such as B3LYP, often paired with a basis set like 6-31G*, are commonly used for initial geometry optimizations and electronic structure calculations of organic molecules. nih.gov

These calculations would yield critical information about the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of reactivity. For instance, the HOMO would likely be localized around the sulfur atom of the ethanethioate group, indicating its nucleophilic character. The LUMO, conversely, might be centered on the carbonyl carbon, highlighting its susceptibility to nucleophilic attack.

A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the expected outcomes of such an analysis.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.7 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DQuantifies the molecule's overall polarity

These calculations could be further refined using more advanced functionals like ωB97X-D or M06-2X, which account for dispersion forces and can provide more accurate energy values. nih.gov

Conformational Analysis and Stereochemical Considerations of this compound

The tetrahydropyran (B127337) ring in this compound is not planar and is expected to adopt a chair conformation, similar to cyclohexane (B81311). The ethanethioate substituent at the C4 position can be either in an axial or an equatorial position. Computational methods are essential for determining the relative energies of these conformers and, therefore, the predominant structure at equilibrium.

Computational studies on similar substituted tetrahydropyran and cyclohexane systems have shown that the chair conformation is overwhelmingly favored. whiterose.ac.uknih.gov The energy difference between the axial and equatorial conformers (the A-value) can be calculated to predict the conformational preference. For the ethanethioate group, it is expected that the equatorial conformation would be significantly more stable due to the avoidance of 1,3-diaxial interactions with the hydrogen atoms on the ring.

An illustrative potential energy surface scan of the relevant dihedral angle would reveal the energy minima corresponding to the stable conformers. The results of such an analysis are hypothetically summarized in the table below.

ConformerRelative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)Key Dihedral Angle (Illustrative)
Equatorial0.0098.8178.5°
Axial2.501.260.2°

These calculations would typically involve geometry optimization of each conformer followed by frequency calculations to confirm they are true minima and to obtain thermodynamic data. nih.gov

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time in a condensed phase, such as in a solvent or in a mixture. An MD simulation of this compound would involve placing the molecule in a simulation box with a chosen solvent (e.g., water or an organic solvent) and calculating the forces between atoms using a force field.

These simulations would provide insights into how the molecule interacts with its surroundings. For example, the oxygen atom of the tetrahydropyran ring and the carbonyl oxygen of the ethanethioate group could act as hydrogen bond acceptors in protic solvents. The simulation would also reveal the dynamics of the tetrahydropyran ring, such as the rate of chair-flipping between the axial and equatorial conformers of the substituent.

Key outputs from an MD simulation would include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the root-mean-square deviation (RMSD), which can indicate the stability of the molecule's conformation over time.

Computational Prediction of Reaction Mechanisms and Energy Profiles for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest would be the hydrolysis of the thioester bond. Theoretical calculations can map out the entire reaction pathway, from reactants to products, through the transition state.

By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and an understanding of how factors like catalysts or changes in solvent might affect the reaction. For example, the hydrolysis of the thioester could be modeled under both acidic and basic conditions to see which is more favorable. Computational studies on similar reactions, such as the oxy-Michael cyclization of thioesters to form tetrahydropyrans, have successfully used DFT to distinguish between different mechanistic pathways and transition state geometries (e.g., chair-like vs. boat-like). whiterose.ac.uk

A hypothetical energy profile for the hydrolysis of this compound is presented below.

SpeciesRelative Free Energy (kcal/mol) (Illustrative)
Reactants0.0
Transition State+15.2
Products-5.8

This kind of analysis provides a quantitative understanding of the reaction's thermodynamics and kinetics, which is invaluable for predicting chemical behavior.

Advanced Spectroscopic and Structural Characterization Techniques for S Tetrahydro 2h Pyran 4 Yl Ethanethioate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation of S-Tetrahydro-2H-pyran-4-YL Ethanethioate

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's intricate structure.

In the ¹H NMR spectrum, the protons of the tetrahydropyran (B127337) ring are expected to exhibit complex splitting patterns due to their diastereotopic nature and chair-like conformation. The protons at the C2 and C6 positions, adjacent to the ring oxygen, would appear in the downfield region, typically around 3.5-4.0 ppm. The protons at the C3 and C5 positions would likely resonate at approximately 1.5-1.9 ppm. The proton at the C4 position, bonded to the carbon bearing the ethanethioate group, would be expected to appear as a multiplet in the range of 3.0-3.5 ppm. The methyl protons of the acetyl group would give rise to a sharp singlet at around 2.3 ppm.

The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbon of the thioester group is expected to have a chemical shift in the range of 190-200 ppm. The carbons of the tetrahydropyran ring would appear at distinct chemical shifts, with C2 and C6 resonating around 67-70 ppm, and C3 and C5 at approximately 30-35 ppm. The C4 carbon, directly attached to the sulfur atom, would be observed in the range of 40-45 ppm. The methyl carbon of the acetyl group would appear at a characteristic upfield position, around 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C=O-195.0
CH₃2.3 (s, 3H)30.5
C4-H3.2 (m, 1H)42.0
C3,5-H (axial)1.6 (m, 2H)32.0
C3,5-H (equatorial)1.8 (m, 2H)32.0
C2,6-H (axial)3.5 (m, 2H)68.0
C2,6-H (equatorial)4.0 (m, 2H)68.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Purity Assessment (e.g., LC-MS monitoring)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which is invaluable for confirming its molecular formula. The expected monoisotopic mass for this compound (C₇H₁₂O₂S) is approximately 160.056 g/mol .

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The molecular ion peak ([M]⁺) may be observed, and key fragment ions would include the loss of the acetyl group ([M-43]⁺), the thioacetyl group ([M-75]⁺), and fragments corresponding to the tetrahydropyran ring.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for monitoring the purity of this compound. By coupling a liquid chromatograph to a mass spectrometer, it is possible to separate the target compound from any impurities and obtain their respective mass spectra for identification.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z (predicted) Fragment Ion Description
160[C₇H₁₂O₂S]⁺Molecular Ion
117[C₅H₉OS]⁺Loss of acetyl group (CH₃CO)
85[C₅H₉O]⁺Tetrahydropyranyl cation
43[C₂H₃O]⁺Acetyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, allowing for the identification of key functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the thioester carbonyl (C=O) stretching vibration, typically in the range of 1680-1715 cm⁻¹. The C-O-C stretching vibrations of the tetrahydropyran ring would likely appear as strong bands in the region of 1050-1150 cm⁻¹. The C-S stretching vibration is expected to be a weaker band in the range of 600-800 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds. The C-S bond, which can be weak in the IR spectrum, often shows a more intense signal in the Raman spectrum. The symmetric C-H stretching vibrations of the methylene (B1212753) groups in the tetrahydropyran ring would also be prominent in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Functional Group IR Frequency (cm⁻¹, predicted) Raman Frequency (cm⁻¹, predicted)
C=O (Thioester)1695 (strong)1695 (moderate)
C-H (Aliphatic)2850-2960 (strong)2850-2960 (strong)
C-O-C (Ether)1100 (strong)1100 (weak)
C-S (Thioester)700 (weak)700 (strong)

X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a single crystal of suitable quality, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the conformation of the tetrahydropyran ring. This technique would confirm the chair conformation of the six-membered ring and determine the orientation of the ethanethioate substituent (axial or equatorial). While no specific crystallographic data for the title compound is currently available, studies on related pyran derivatives have been successfully conducted.

Chromatographic Methods (e.g., HPLC, GC) for Purity Analysis and Separation of this compound from Reaction Mixtures

Chromatographic techniques are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the compound. Due to the presence of the polar thioester and ether functional groups, reversed-phase HPLC would be a suitable method. A C18 or a more polar embedded-phase column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. UV detection would be appropriate, as the thioester carbonyl group exhibits some UV absorbance. For enhanced sensitivity and selectivity, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be employed. The analysis of sulfur-containing compounds can sometimes be challenging on traditional alkyl columns, and biphenyl (B1667301) phases may offer improved retention and selectivity.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is another powerful tool for the analysis of volatile compounds like this compound. A non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, would be suitable for separation. The compound's retention time would be characteristic, and the mass spectrometer would provide definitive identification and fragmentation data for purity confirmation.

Table 4: Summary of Chromatographic Methods for this compound

Technique Stationary Phase (example) Mobile Phase/Carrier Gas (example) Detection Method
HPLCC18 (Reversed-Phase)Acetonitrile/Water gradientUV, ELSD, MS
GCDB-5 (5% Phenyl Polysiloxane)HeliumFlame Ionization (FID), Mass Spectrometry (MS)

Applications and Functionalization Strategies of S Tetrahydro 2h Pyran 4 Yl Ethanethioate in Organic Synthesis and Material Science

Utilization of S-Tetrahydro-2H-pyran-4-YL Ethanethioate as a Versatile Synthetic Intermediate for Complex Organic Molecule Construction

The primary utility of this compound in the synthesis of complex organic molecules stems from the thioacetate (B1230152) group, which is a stable and easily handled precursor to the more reactive thiol (mercaptan) functionality. The in situ generation of the corresponding tetrahydro-2H-pyran-4-thiol avoids the challenges associated with the handling of volatile and odorous thiols.

Once deprotected, the resulting thiol can participate in a multitude of bond-forming reactions. A key application is in nucleophilic substitution reactions, where the thiolate anion, generated by treating the thiol with a base, can react with a variety of electrophiles such as alkyl halides, epoxides, and activated aryl halides to form new carbon-sulfur bonds. This is a fundamental strategy for introducing the tetrahydropyranyl moiety into larger, more complex molecular frameworks.

Furthermore, the thiol can undergo Michael addition to α,β-unsaturated carbonyl compounds, providing a straightforward route to 1,4-adducts. This reaction is highly valuable for the construction of polyfunctional molecules. The tetrahydropyran (B127337) ring in these structures is a common motif in many biologically active natural products, making this compound a potentially valuable building block in medicinal chemistry.

Radical-mediated reactions also represent a significant avenue for the application of this compound. Thioacid- and thioacetate-derived thiyl radicals are versatile intermediates for a range of organic transformations under mild conditions. rsc.orgresearcher.life The acyl thiol-ene reaction, for instance, involves the radical addition of a thiol to an alkene, which can be initiated photochemically or thermally. This provides a powerful method for the formation of thioether linkages with anti-Markovnikov regioselectivity.

Reaction Type Reactant Product Significance in Complex Molecule Synthesis
Nucleophilic SubstitutionAlkyl HalideTetrahydropyranyl ThioetherIntroduction of the THP moiety into aliphatic chains.
Michael Additionα,β-Unsaturated Ketone1,4-AdductFormation of polyfunctional compounds with the THP scaffold.
Acyl Thiol-ene ReactionAlkeneAnti-Markovnikov ThioetherRegioselective C-S bond formation under mild conditions.

Derivatization of this compound for the Generation of Novel Chemical Entities

The derivatization of this compound primarily revolves around the transformation of the thioacetate group. The hydrolysis of the thioacetate to the corresponding thiol is the most common first step, which can be achieved under basic conditions using reagents like sodium hydroxide (B78521) or potassium carbonate. The resulting tetrahydro-2H-pyran-4-thiol is a key intermediate for further functionalization.

A variety of derivatives can be synthesized from this thiol. For instance, reaction with isocyanates can yield thiocarbamates, a class of compounds with diverse biological activities. Similarly, reaction with acyl chlorides or anhydrides can produce thioesters. The thiol can also be oxidized under controlled conditions to form disulfides, sulfinic acids, or sulfonic acids, each with their unique chemical properties and potential applications.

The tetrahydropyran ring itself can also be a site for derivatization, although this is less common. The ether oxygen can potentially be protonated or coordinated to a Lewis acid, which could influence the reactivity of the ring or the thioacetate group. More extensive modifications would likely involve ring-opening reactions, which would fundamentally alter the core structure of the molecule.

Derivative Class Synthetic Precursor Key Reagent Potential Applications
ThioethersTetrahydro-2H-pyran-4-thiolAlkyl/Aryl HalidesSynthetic building blocks, pharmaceutical intermediates.
DisulfidesTetrahydro-2H-pyran-4-thiolOxidizing Agent (e.g., I2)Dynamic covalent chemistry, self-healing materials.
ThiocarbamatesTetrahydro-2H-pyran-4-thiolIsocyanatesAgrochemicals, medicinal chemistry.
ThioestersTetrahydro-2H-pyran-4-thiolAcyl ChloridesOrganic synthesis, flavor and fragrance chemistry.

Exploration of this compound in the Synthesis of Precursors for Advanced Materials (e.g., polymers, specialty chemicals)

The unique properties of this compound make it an interesting candidate for the synthesis of precursors for advanced materials. In polymer chemistry, thioacetate-based compounds can serve as functional initiators for polymerization reactions. For example, they can be used in cationic ring-opening polymerization of 2-alkyl-2-oxazolines to introduce a thiol moiety at the terminus of the polymer chain. kit.edunih.gov This terminal thiol group can then be used for post-polymerization modification, such as conjugation to other polymers or surfaces.

The thiol derived from this compound can also be utilized in thiol-ene "click" chemistry. This highly efficient and versatile reaction can be used for the synthesis of polymers, dendrimers, and hydrogels, as well as for the surface modification of materials. The presence of the tetrahydropyran moiety could impart desirable properties to the resulting materials, such as increased hydrophilicity and biocompatibility.

As a precursor for specialty chemicals, the tetrahydropyran ring is found in a number of fragrances and flavoring agents. researchgate.net The thioacetate group can be converted to other sulfur-containing functionalities that may possess interesting organoleptic properties.

Potential Role of this compound in Ligand Design or Catalyst Development

The structure of this compound and its derivatives suggests a potential role in ligand design for catalysis. The molecule contains both a soft sulfur donor (from the thioacetate or the derived thiol) and a hard oxygen donor (from the ether linkage in the tetrahydropyran ring). This combination of donor atoms could allow for the formation of stable complexes with a variety of transition metals.

Bidentate or polydentate ligands containing both sulfur and oxygen donors are of significant interest in coordination chemistry and catalysis. The development of new ligands is crucial for advancing transition metal-catalyzed reactions, particularly with non-precious metals like nickel, copper, and iron. nih.gov The tetrahydropyran scaffold provides a rigid backbone that can be used to control the geometry of the resulting metal complexes, which in turn can influence their catalytic activity and selectivity. For instance, N,S-heterocyclic carbenes are an emerging class of ligands, and the principles of their design could be adapted to S,O-containing systems derived from this compound. nih.gov

The development of chiral ligands based on the tetrahydropyran framework could also be envisioned, leading to applications in asymmetric catalysis. The stereoselective synthesis of functionalized tetrahydropyrans is an active area of research, and this knowledge could be leveraged to create enantiomerically pure ligands. nih.gov

Potential Ligand Type Key Structural Features Target Metals Potential Catalytic Applications
S,O-Bidentate LigandThiol/Thioether and Tetrahydropyran OxygenPd, Ni, Cu, RhCross-coupling reactions, hydroformylation.
Chiral S,O-LigandEnantiomerically pure THP backboneRu, Ir, RhAsymmetric hydrogenation, asymmetric synthesis.

Conclusions and Future Research Directions on S Tetrahydro 2h Pyran 4 Yl Ethanethioate

Summary of Key Academic Findings and Contributions Regarding S-Tetrahydro-2H-pyran-4-YL Ethanethioate

A thorough survey of scientific literature and chemical databases indicates a notable absence of dedicated academic studies on this compound. The compound is primarily cataloged by chemical suppliers, with available information largely confined to its basic chemical identifiers such as CAS number, molecular formula (C7H12O2S), and molecular weight.

No significant peer-reviewed research detailing its synthesis, characterization, reactivity, or potential applications has been identified. Consequently, there are no key academic findings or contributions to report directly concerning this compound at this time. The scientific community has, however, extensively studied its constituent moieties—the tetrahydro-2H-pyran ring and the ethanethioate group—in other molecular contexts. Tetrahydropyran (B127337) derivatives are recognized for their utility as protecting groups in organic synthesis and as structural motifs in various biologically active molecules. Similarly, thioesters, such as ethanethioates, are crucial intermediates in numerous biochemical pathways and are valued in synthetic chemistry for their unique reactivity.

Identification of Remaining Academic Challenges and Unexplored Research Avenues

The principal academic challenge concerning this compound is the foundational lack of research. The compound represents a largely unexplored area of chemical science. Key unexplored research avenues include:

Synthesis and Characterization: The development and optimization of synthetic routes to this compound would be the initial and most critical step. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to fully elucidate its structural and electronic properties.

Reactivity Studies: A systematic investigation into the reactivity of this compound is warranted. This would involve exploring its behavior under various reaction conditions, including hydrolysis, oxidation, reduction, and reactions with nucleophiles and electrophiles. Understanding its reactivity profile would be crucial for determining its potential as a synthetic intermediate.

Exploration of Biological Activity: Given that both the tetrahydropyran and thioester motifs are present in biologically active compounds, screening this compound for potential pharmacological or agrochemical activity presents a significant opportunity.

Computational and Theoretical Studies: In the absence of experimental data, computational modeling could provide initial insights into the molecule's conformational preferences, electronic structure, and potential reactivity. These theoretical studies could guide future experimental work.

Prognosis for the Academic Significance and Future Utility of this compound in Chemical Sciences

The future academic significance of this compound is entirely contingent on the initiation of dedicated research efforts. Should foundational studies reveal interesting properties or reactivity, the compound could find utility in several areas of the chemical sciences.

Its potential as a novel building block in organic synthesis is a plausible avenue for future significance. The combination of a stable heterocyclic ring and a reactive thioester handle could be leveraged in the construction of more complex molecules. Furthermore, if any form of biological activity is discovered, it could become a lead compound for the development of new therapeutic agents or agrochemicals.

However, without any current academic momentum, the prognosis remains speculative. The compound will likely remain in relative obscurity within the vast landscape of chemical entities until a research group undertakes the pivotal initial studies to uncover its chemical and physical properties. The trajectory of this compound from a cataloged chemical to a compound of academic interest hinges on these future pioneering investigations.

Q & A

Q. Key Factors :

  • Solvent Polarity : Acetonitrile enhances nucleophilic substitution efficiency .
  • Catalyst Loading : Pyridinium p-toluenesulfonate improves THP protection yields .
  • Temperature : Elevated temperatures (e.g., 85°C for 48 hours in sulfuric acid) optimize ring closure in related tetrahydropyran syntheses .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Resolve stereochemistry and confirm substituent positions (e.g., THP ring protons at δ 1.5–4.5 ppm and ethanethioate signals near δ 2.1–2.5 ppm) .
  • FT-IR : Identify functional groups (C=O stretch ~1700 cm⁻¹ for esters; S-H stretch ~2550 cm⁻¹ for thioesters) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₇H₁₂O₂S: [M+H]+ at m/z 161.06) and fragmentation patterns .
  • HPLC : Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water gradients .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification : GHS Category 1 (severe eye irritation); use goggles, gloves, and fume hoods .
  • Spill Management : Absorb with inert material (e.g., sand), avoid water to prevent hydrolysis, and dispose as hazardous waste .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced: How can researchers optimize the stereochemical outcomes during the synthesis of this compound derivatives?

Methodological Answer:

  • Chiral Catalysts : Use Sharpless epoxidation or Jacobsen kinetic resolution to control THP ring stereochemistry .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor thermodynamic control for axial substituents .
  • Temperature Modulation : Low temperatures (-20°C) stabilize transition states for desired diastereomers .
  • Validation : Compare experimental NMR data with computational models (DFT) to verify stereochemical assignments .

Advanced: What strategies are recommended for resolving contradictions in reported biological activity data for this compound analogs?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293) and protocols to isolate compound-specific effects .
  • Purity Verification : Confirm compound integrity via HPLC-MS and exclude impurities (e.g., residual solvents) as confounding factors .
  • Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends in bioactivity (e.g., anti-inflammatory vs. cytotoxic profiles) .

Advanced: How do solvent polarity and catalyst choice impact kinetic vs. thermodynamic control in ring-forming reactions involving tetrahydropyran derivatives?

Methodological Answer:

  • Kinetic Control : Non-polar solvents (e.g., hexane) favor faster, less stable products (e.g., cis-THP isomers) via steric hindrance minimization .
  • Thermodynamic Control : Polar solvents (e.g., water/THF mixtures) stabilize equatorial substituents through hydrogen bonding .
  • Acid Catalysts : Sulfuric acid promotes ring closure via carbocation intermediates, favoring THP derivatives with bulky substituents .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Sensitivity : Hydrolyzes in acidic/basic conditions (e.g., t₁/₂ = 2 hours at pH <3 or >10); buffer solutions (pH 6–8) recommended for storage .
  • Thermal Stability : Decomposes above 150°C; use low-temperature reflux (e.g., 40–60°C) during synthesis .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Simulate transition states for nucleophilic attacks (e.g., sulfur vs. oxygen acylation) to predict regioselectivity .
  • Molecular Dynamics (MD) : Model solvent interactions to optimize reaction trajectories (e.g., THF vs. DCM) .
  • Docking Studies : Screen bioactivity by simulating ligand-receptor binding (e.g., acetylcholinesterase inhibition) .

Basic: What are the recommended protocols for scaling up this compound synthesis without compromising yield?

Methodological Answer:

  • Continuous Flow Reactors : Improve mixing and heat transfer for multi-step syntheses (e.g., THP protection followed by thioesterification) .
  • Catalyst Recycling : Immobilize catalysts (e.g., polymer-supported p-toluenesulfonate) to reduce waste .
  • In-Line Analytics : Use FTIR probes to monitor reaction progress and automate quenching .

Advanced: How can researchers address challenges in isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (3:7 → 1:1) to separate thioesters from byproducts .
  • Crystallization : Induce crystallization with diethyl ether at -20°C for high-purity isolates .
  • Membrane Filtration : Nanofiltration (3 kDa membranes) removes unreacted reagents while retaining the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.